molecular formula C8H13NO4 B1608914 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 5700-74-3

1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1608914
CAS No.: 5700-74-3
M. Wt: 187.19 g/mol
InChI Key: IJDOTHRWLOAOAC-LURJTMIESA-N
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Description

1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the CAS number 5700-74-3 . It is used in the field of specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of pyrrolidine-2-carboxylic acid derivatives, which includes this compound, involves providing a compound with a specific structure, where R is R1 or R2, R1 is C1-C6 an alkyl, benzyl, p-methoxybenzyl, or p-nitrobenzyl group, and R2 is hydrogen . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular weight of this compound is 187.19 . The IUPAC name is 1-benzyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .

Scientific Research Applications

Chemical Synthesis and Biomarker Discovery

1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid, due to its structural uniqueness, plays a pivotal role in the synthesis of various biologically active compounds and serves as a crucial intermediate in medicinal chemistry. One significant application involves its use in creating complex molecules for drug discovery and development processes. This compound's versatility allows for the exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional molecular coverage due to the non-planarity of its ring, a phenomenon referred to as “pseudorotation” (Li Petri et al., 2021).

Biotechnological Production of Chemicals

The compound's derivatives are investigated for their potential in biotechnological routes, especially in the green chemistry sector, for the production of various chemicals from renewable resources. Lactic acid, a key compound in the synthesis of biodegradable polymers, is produced via the fermentation of sugars present in biomass. Research into the conversion of lactic acid into valuable chemicals suggests a future where biotechnological processes could replace chemical routes, highlighting the importance of intermediates like this compound in the sustainable production of chemicals (Gao et al., 2011).

Environmental and Analytical Applications

In the environmental and analytical fields, derivatives of this compound are utilized as biomarkers for studying exposure to various compounds, such as those found in tobacco smoke. The specificity and sensitivity of these biomarkers are critical for understanding carcinogen exposure and metabolism within the human body, thereby contributing to cancer research and public health monitoring (Hecht, 2002).

Contribution to Material Science

Moreover, the exploration of carboxylic acids, including derivatives of this compound, extends into material science. Their reactivity and functionalization potential make them suitable candidates for developing new polymers, coatings, and functional materials. The biodegradable nature of materials derived from such carboxylic acids aligns with the global shift towards sustainable and eco-friendly products and processes (Djas & Henczka, 2018).

Safety and Hazards

The safety information for 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid was not found in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The pyrrolidine ring, a feature of 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid, is a versatile scaffold for the design of new compounds with different biological profiles . This suggests that this compound and its derivatives may have potential applications in drug discovery .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves the reaction of ethyl 2-oxo-4-phenylbutyrate with pyrrolidine followed by hydrolysis of the resulting ester to yield the target compound.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutyrate", "Pyrrolidine", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutyrate is reacted with pyrrolidine in ethanol to yield ethyl 1-(pyrrolidin-2-ylcarbonyl)-4-phenylbutanoate.", "Step 2: The resulting ester is hydrolyzed using sodium hydroxide in water to yield 1-(pyrrolidin-2-ylcarbonyl)butanoic acid.", "Step 3: The carboxylic acid is then esterified with ethanol in the presence of a catalyst to yield 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid." ] }

CAS No.

5700-74-3

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(2S)-1-ethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-2-13-8(12)9-5-3-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

IJDOTHRWLOAOAC-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)N1CCC[C@H]1C(=O)O

SMILES

CCOC(=O)N1CCCC1C(=O)O

Canonical SMILES

CCOC(=O)N1CCCC1C(=O)O

sequence

P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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